molecular formula C21H15BrN4O2 B2472955 3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1005297-94-8

3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2472955
CAS No.: 1005297-94-8
M. Wt: 435.281
InChI Key: ROEAYOKOPXFQJQ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a useful research compound. Its molecular formula is C21H15BrN4O2 and its molecular weight is 435.281. The purity is usually 95%.
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Scientific Research Applications

Discovery and Therapeutic Applications

Histone Deacetylase Inhibition for Cancer Therapy : A study on the synthesis and biological evaluation of histone deacetylase inhibitors, which are critical in blocking cancer cell proliferation and inducing apoptosis, highlights the therapeutic potential of related compounds. These inhibitors, including MGCD0103, show significant antitumor activity and have entered clinical trials, indicating promise as anticancer drugs (Zhou et al., 2008).

Antifungal Activity : Research into novel pyrimidine derivatives containing an amide moiety demonstrates their effective antifungal activities against various pathogens. Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide have shown higher antifungal activity compared to standard treatments, offering new avenues for antifungal therapy (Wu et al., 2021).

Anticancer and Anti-inflammatory Agents : The synthesis of pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against certain cancer cell lines and inhibit 5-lipoxygenase, suggesting their dual therapeutic potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Chemical Synthesis and Characterization

Nonaqueous Capillary Electrophoresis : Studies have developed methods for the separation of compounds like imatinib mesylate and related substances, including pyrimidine derivatives. These methods are crucial for quality control and the characterization of pharmaceutical compounds, ensuring their purity and efficacy (Ye et al., 2012).

Properties

IUPAC Name

3-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13-24-19-18(6-3-11-23-19)21(28)26(13)17-9-7-16(8-10-17)25-20(27)14-4-2-5-15(22)12-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAYOKOPXFQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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